6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose

Acid Stability Thermal Stability Food Processing

Sucrose-based sweeteners degrade rapidly in acidic formulations (pH 2.0, 100°C) and induce glycemic spikes (GI ~65), compromising product stability and metabolic suitability. Isomaltulose (CAS 58166-27-1), with its acid-resistant α-(1→6) glycosidic bond, directly overcomes these limitations. • Acid Stability: No hydrolysis of 20% solution at pH 2.0/100°C for 60 min-unlike sucrose, which fully decomposes. • Low Glycemic Index: GI ~32; significantly lower postprandial glucose and insulin responses (p<0.001 vs. sucrose) with enhanced GLP-1 secretion. • Non-Cariogenic: FDA-authorized health claim 'does not promote tooth decay.' Bulk quantities (≥98% purity) available for immediate global dispatch.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 58166-27-1
Cat. No. B1362735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose
CAS58166-27-1
Synonyms6-O alpha-D-glucopyranosyl-D-fructose
D-fructose, 6-O-alpha-D-glucopyranosyl-, monohydrate
isomaltulose
isomaltulose anhydrous
isomaltulose monohydrate
palatinose
palatinose monohydrate
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2
InChIKeyPVXPPJIGRGXGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomaltulose: Overview and Properties


6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose (CAS 58166-27-1), also known as isomaltulose or palatinose, is a naturally occurring disaccharide composed of glucose and fructose linked through an α-(1→6) glycosidic bond [1]. This structural isomer of sucrose (α-(1→2) linkage) is produced commercially via enzymatic rearrangement of sucrose and is found naturally in honey and sugarcane juice [1]. The compound is a reducing sugar with a molecular weight of 342.30 g/mol and is recognized for its functional differentiation in sweetness profile, digestive kinetics, and metabolic response relative to conventional sweeteners [1].

Structural isomer of sucrose with α-(1→6) glycosidic linkage
Slow intestinal hydrolysis supporting low glycemic response
High acid and thermal stability for processed food matrices
FDA-authorized non-cariogenic carbohydrate sweetener

Isomaltulose: Why Substitution Fails


Generic substitution of isomaltulose with sucrose, maltodextrin, or other disaccharides fails due to fundamental differences in glycosidic linkage stability, digestive enzyme kinetics, and resultant physiological cascades. The α-(1→6) bond in isomaltulose confers significantly greater resistance to acid hydrolysis and oral microbial fermentation compared to the α-(1→2) linkage in sucrose [1]. This structural distinction translates into a slower rate of intestinal hydrolysis, yielding a glycemic index (GI) of approximately 32 compared to sucrose's GI of ~65, with concomitant attenuation of insulin and glucose-dependent insulinotropic polypeptide (GIP) responses while enhancing glucagon-like peptide-1 (GLP-1) secretion [2][3]. These differentiated properties directly impact product performance in applications requiring thermal/acid stability, sustained energy release, or non-cariogenic sweetening, rendering simple interchange with sucrose or other high-GI carbohydrates technically and functionally invalid.

Glycemic response mismatch

Isomaltulose’s α-(1→6) bond delays hydrolysis, yielding a markedly lower glycemic index than sucrose or maltodextrin. Direct substitution with high-GI carbohydrates can undermine low-glycemic product design.

Acid/thermal processing failure

Sucrose undergoes rapid acid-catalyzed hydrolysis under heat, while isomaltulose remains intact. Replacing isomaltulose with sucrose in acidic or thermally processed products may compromise stability and sweetness.

Cariogenicity profile shift

Isomaltulose is classified as non-cariogenic by the FDA, whereas sucrose promotes dental caries. Substituting sucrose forfeits the “tooth-friendly” claim and associated regulatory positioning.

Isomaltulose: Evidence Overview


Acid/Thermal Stability vs. Sucrose

Isomaltulose demonstrates markedly superior resistance to acid-catalyzed hydrolysis compared to sucrose under identical conditions [1]. This stability is critical for formulations containing organic acids or subjected to thermal processing.

Acid/Thermal Stability
Head-to-head
Isomaltulose: 20% sol., pH 2.0, 100°C, 60 min – no decomposition Sucrose: same conditions – complete hydrolysis

Confirms stability in acidic thermal processing

Qualitative full resistance vs. full degradation

Acid Stability Thermal Stability Food Processing

Glycemic Index in Type 2 Diabetes

In a randomized, double-blind, cross-over study involving 16 individuals with type 2 diabetes, oral nutritional supplements containing isomaltulose and sucromalt (ONS-D) yielded a significantly lower glycemic index compared to a standard formula (ET) [1].

Glycemic Index (T2D)
Head-to-head
ONS-D (isomaltulose): Low GI Standard formula: Intermediate GI (p

Supports low-glycemic formulation differentiation

Randomized cross-over, n=16 T2D subjects

Glycemic Index Type 2 Diabetes Postprandial Glycemia

Incretin Modulation: GIP & GLP-1

Consumption of isomaltulose-containing supplements (ONS-D) led to a significantly lower GIP area under the curve (AUC) and a higher GLP-1 AUC compared to a standard formula (ET) in type 2 diabetic subjects [1]. This differential incretin profile is mechanistically linked to improved metabolic outcomes.

Incretin Modulation
Head-to-head
ONS-D: lower GIP AUC (p Standard formula: higher GIP, lower GLP-1

Indicates favorable incretin profile shift

AUC 0–180 min, same study as GI evidence

Incretin Hormones GIP GLP-1

CHO Oxidation & Power vs. Sucrose

Pre-exercise intake of isomaltulose (ISO) resulted in a less abrupt decline in carbohydrate-derived energy expenditure during prolonged endurance exercise compared to sucrose (SUC), and preserved higher maximal anaerobic power output [1].

CHO Oxidation & Power
Head-to-head
ISO: CHO-EE decline -13.3±7.5 %/h; Peak power 12.0±0.6 W/kg SUC: -19.4±9.6 %/h; 11.5±0.9 W/kg (p

Sustained energy release and power output

13 athletes, 90-min run + Wingate test

Sports Nutrition Endurance Exercise Carbohydrate Oxidation

Time Trial & Fat Oxidation vs. Maltodextrin

Ingestion of isomaltulose (Palatinose™, PSE) prior to endurance cycling improved time trial performance and increased fat oxidation compared to maltodextrin (MDX) [1].

Performance & Fat Oxidation
Head-to-head
PSE: -2.7% time trial improvement; higher fat oxidation (p=0.005) Maltodextrin: baseline performance and fat ox.

Supports sports nutrition formulation research

20 cyclists, randomized controlled trial

Sports Nutrition Cycling Performance Fat Oxidation

FDA Non-Cariogenic Claim

Isomaltulose has been officially categorized as 'non-cariogenic' by the U.S. Food and Drug Administration (FDA), authorizing specific dental health claims that are not permissible for sucrose [1].

FDA Non-Cariogenic Claim
Class-level
Isomaltulose authorized “does not promote tooth decay” claim; sucrose cannot use such claims

Regulatory differentiation for oral-care products

Based on FDA review and in vitro acid production data

Dental Health Non-Cariogenic FDA Health Claim

Isomaltulose: Applications & Use Cases


Acidic & Heat-Processed Beverage Stability

Isomaltulose's demonstrated resistance to acid-catalyzed hydrolysis (no decomposition of a 20% solution at pH 2.0 and 100°C for 60 minutes) [1] makes it the preferred sweetener for carbonated soft drinks, fruit-based beverages, and other acidic formulations subjected to thermal processing. Unlike sucrose, which undergoes complete hydrolysis under these conditions, isomaltulose maintains its structural integrity and sweetening profile, ensuring consistent product quality and shelf-life.

Low-Glycemic & Diabetic Nutrition

Based on clinical evidence demonstrating a significantly lower glycemic index (p < 0.001) and favorable incretin hormone modulation (reduced GIP, elevated GLP-1) in type 2 diabetic subjects [1], isomaltulose is ideally suited for meal replacement beverages, nutritional bars, and specialized medical foods targeting glycemic control. The compound's slow intestinal hydrolysis provides sustained glucose release without the insulin spikes associated with sucrose or maltodextrin.

Endurance & Sustained Energy Nutrition

Isomaltulose's capacity to preserve carbohydrate availability and maintain anaerobic power output during prolonged exercise [1], coupled with its ability to enhance fat oxidation and improve time trial performance relative to maltodextrin [2], positions it as a superior carbohydrate source for pre-workout powders, energy gels, and recovery beverages. Formulators can leverage its low-glycemic, sustained-release profile to differentiate products targeting endurance athletes and fitness enthusiasts.

Tooth-Friendly Confectionery & Gums

With explicit FDA authorization as a 'non-cariogenic' sweetener and permission to use dental health claims such as 'does not promote tooth decay' [1], isomaltulose enables the development of candies, chewing gums, and lozenges that can be marketed with a tooth-friendly positioning. This regulatory distinction, unavailable to sucrose, provides a compelling procurement rationale for oral care-focused confectionery brands.

Application
Selection Property
Validation Focus
Acidic/thermal beverage processing
Acid- and heat-resistant glycosidic bond
Stability after pH and thermal load
Low-glycemic nutritional products
Slow intestinal hydrolysis & low GI profile
Glycemic response in target population
Sustained-release sports nutrition
Prolonged carbohydrate oxidation
Performance and substrate utilization endpoints
Non-cariogenic confectionery & gums
FDA non-cariogenic classification
Acidogenicity and cariogenicity testing
Quote Request

Request a Quote for 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.